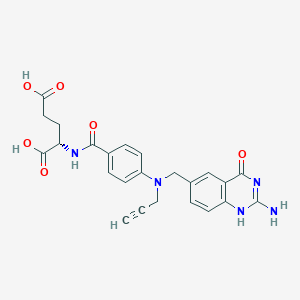

10-Propargyl-5,8-dideazafolic acid

Vue d'ensemble

Description

CB-3717, également connu sous le nom d'acide N-(4-(N-((2-amino-4-hydroxy-6-quinazolinyl)méthyl)prop-2-ynylamino)benzoyl)-L-glutamique, est un composé antifolate de la quinazoline. Il est un inhibiteur puissant de la thymidylate synthétase, une enzyme essentielle à la synthèse de l'ADN. Ce composé a été largement étudié pour son utilisation potentielle dans le traitement du cancer en raison de sa capacité à perturber le métabolisme des nucléotides .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

CB-3717 est synthétisé par un processus en plusieurs étapes impliquant la formation du cycle quinazolinique et des modifications ultérieures pour introduire les fragments propargyle et acide glutamique. Les étapes clés comprennent :

Formation du cycle quinazolinique : Cela implique la réaction de l'acide anthranilique avec la formamide pour produire du 2-aminobenzamide, qui est ensuite cyclisé pour former le cycle quinazolinique.

Introduction du groupe propargyle : L'intermédiaire quinazolinique est réagi avec le bromure de propargyle en présence d'une base pour introduire le groupe propargyle en position N10.

Attachement du fragment acide glutamique : La dernière étape implique le couplage de la quinazoline modifiée avec l'acide L-glutamique en utilisant un réactif de couplage peptidique tel que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS)

Méthodes de production industrielle

La production industrielle de CB-3717 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réacteurs automatisés, de procédés à flux continu et de techniques de purification telles que la cristallisation et la chromatographie pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

CB-3717 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes propargyle et amino. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les halogénures d'alkyle et les bases telles que l'hydrure de sodium ou le carbonate de potassium.

Réactions d'oxydation : Des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réactions de réduction : Des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés alkylés de CB-3717, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels sur le cycle quinazolinique .

Applications de la recherche scientifique

CB-3717 a été largement étudié pour ses applications dans divers domaines :

Chimie : Il sert de composé modèle pour étudier l'inhibition enzymatique et le métabolisme des nucléotides.

Biologie : CB-3717 est utilisé pour étudier le rôle de la thymidylate synthétase dans la synthèse de l'ADN et la prolifération cellulaire.

Médecine : Sa principale application est la recherche sur le cancer, où il est évalué pour son potentiel en tant qu'agent antinéoplasique. .

Mécanisme d'action

CB-3717 exerce ses effets en se liant fortement à la thymidylate synthétase, inhibant ainsi l'activité de l'enzyme. Cette inhibition empêche la conversion du désoxyuridylate en thymidylate, une étape cruciale de la synthèse de l'ADN. Par conséquent, les cellules sont incapables de produire de l'ADN, ce qui conduit à l'arrêt du cycle cellulaire et à l'apoptose. Le groupe propargyle en position N10 est essentiel à sa forte affinité de liaison et à son activité inhibitrice .

Applications De Recherche Scientifique

CB-3717 has been widely studied for its applications in various fields:

Chemistry: It serves as a model compound for studying enzyme inhibition and nucleotide metabolism.

Biology: CB-3717 is used to investigate the role of thymidylate synthetase in DNA synthesis and cell proliferation.

Medicine: Its primary application is in cancer research, where it is evaluated for its potential as an antineoplastic agent. .

Mécanisme D'action

CB-3717 exerts its effects by tightly binding to thymidylate synthetase, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of deoxyuridylate to thymidylate, a critical step in DNA synthesis. As a result, cells are unable to produce DNA, leading to cell cycle arrest and apoptosis. The propargyl group at the N10 position is essential for its strong binding affinity and inhibitory activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Méthotrexate : Un autre antifolate qui inhibe la dihydrofolate réductase.

Pemetrexed : Un antifolate multi-cible qui inhibe la thymidylate synthétase, la dihydrofolate réductase et la glycinamide ribonucléotide formyltransférase.

Raltitrexed : Inhibe spécifiquement la thymidylate synthétase, comme CB-3717

Unicité

CB-3717 est unique en raison de sa haute spécificité pour la thymidylate synthétase et de sa capacité à former des polyglutamates stables dans les cellules, améliorant ainsi sa rétention et son efficacité. Cela en fait un composé précieux pour la thérapie anticancéreuse ciblée .

Activité Biologique

10-Propargyl-5,8-dideazafolic acid (also known as CB3717) is a potent antifolate compound that acts primarily as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, where TS inhibition can impede the proliferation of cancer cells.

The biological activity of this compound revolves around its ability to inhibit TS. TS catalyzes the reduction of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. By inhibiting this enzyme, this compound disrupts DNA replication and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Key Findings:

- Potency : The compound exhibits an IC50 value of approximately 0.05 µM against L1210 TS, indicating high potency compared to other analogs .

- Selectivity : It shows limited inhibition of dihydrofolate reductase (DHFR), suggesting a selective action towards TS .

Comparative Biological Activity

Research has demonstrated that this compound is significantly more effective than its 2-desamino counterpart in inhibiting TS. In a study comparing various derivatives, the presence of the propargyl group was found to enhance the inhibitory activity against L1210 leukemia cells .

| Compound | IC50 (µM) | Inhibition Target |

|---|---|---|

| This compound (CB3717) | 0.05 | Thymidylate Synthase |

| 2-Desamino-10-propargyl-5,8-dideazafolic acid | 0.26 | Thymidylate Synthase |

| Other derivatives | Varies | Thymidylate Synthase |

Case Studies and Clinical Research

A Phase I clinical study evaluated the safety and efficacy of Nthis compound in patients with advanced solid tumors. The results indicated that this compound was well-tolerated with minimal renal and hepatic toxicities, making it a promising candidate for further development in cancer therapy .

Observations from Clinical Trials:

- Efficacy : Patients exhibited varying degrees of tumor response, with some cases showing significant regression.

- Toxicity Profile : The compound demonstrated a favorable safety profile compared to traditional antifolates.

Propriétés

Numéro CAS |

76849-19-9 |

|---|---|

Formule moléculaire |

C24H23N5O6 |

Poids moléculaire |

477.5 g/mol |

Nom IUPAC |

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C24H23N5O6/c1-2-11-29(13-14-3-8-18-17(12-14)22(33)28-24(25)27-18)16-6-4-15(5-7-16)21(32)26-19(23(34)35)9-10-20(30)31/h1,3-8,12,19H,9-11,13H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t19-/m0/s1 |

Clé InChI |

LTKHPMDRMUCUEB-IBGZPJMESA-N |

SMILES |

C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

SMILES isomérique |

C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canonique |

C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CB 3717; CB-3717; CB3717; N(sup 10)-Propargyl-5,8-dideazafolic acid; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.